2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol
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Overview
Description
2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features a bromopyrimidine moiety linked to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 5-bromopyrimidine with an appropriate indene derivative. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under ice-cooling conditions, followed by a coupling reaction with the indene derivative in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral and anticancer research.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the indene structure could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the bromopyrimidine core but lacks the indene structure.
2-Amino-5-iodopyrimidine: Similar structure with iodine instead of bromine.
2-Amino-5-chloropyrimidine: Chlorine substitution instead of bromine.
Uniqueness
2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol is unique due to the combination of the bromopyrimidine and indene moieties, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[[(5-bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c15-12-7-16-13(17-8-12)18-9-14(19)5-10-3-1-2-4-11(10)6-14/h1-4,7-8,19H,5-6,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIJTHIVIAGYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC3=NC=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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